molecular formula C10H10ClNO3 B099153 4-Acetamidophenyl 2-chloroacetate CAS No. 17321-63-0

4-Acetamidophenyl 2-chloroacetate

Cat. No.: B099153
CAS No.: 17321-63-0
M. Wt: 227.64 g/mol
InChI Key: XUUVNQDYDVGMBF-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 2-chloroacetate is an organic compound with the molecular formula C₁₀H₁₀ClNO₃. It is a derivative of acetamidophenol and chloroacetic acid, characterized by the presence of an acetamido group and a chloroacetate ester. This compound is of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl 2-chloroacetate typically involves the esterification of 4-acetamidophenol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve additional purification steps such as recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophenyl 2-chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and chloroacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary and secondary amines, with the reaction typically carried out in an organic solvent such as dichloromethane or ethanol.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Produces amide derivatives, which are often pharmacologically active compounds.

    Hydrolysis: Yields 4-acetamidophenol and chloroacetic acid.

Scientific Research Applications

4-Acetamidophenyl 2-chloroacetate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 2-chloroacetate primarily involves its conversion to active metabolites. For instance, in the case of propacetamol, the compound is hydrolyzed by plasma esterases to release acetaminophen, which inhibits prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

    4-Acetamidophenol (Acetaminophen): A widely used analgesic and antipyretic.

    Chloroacetic Acid: Used in the synthesis of various organic compounds.

Comparison: 4-Acetamidophenyl 2-chloroacetate is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions compared to its individual components. This versatility makes it a valuable intermediate in synthetic chemistry, particularly in the pharmaceutical industry.

Properties

IUPAC Name

(4-acetamidophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVNQDYDVGMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534119
Record name 4-Acetamidophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-63-0
Record name 4-Acetamidophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Paracetamol [1] (15.117 g, 50 mmol) and pyridine (7.910 g, 50 mmol) were suspended in anhydrous acetone (200 ml) and chilled to 0° C. under an atmosphere of dry nitrogen. Chloroacetylchloride (11.29 g, 50 mmol) was added dropwise (violent reaction) and the resulting solution was stirred for additional 2 hours at room temperature. Water (300 ml) was added and the mixture was heated until a clear solution was obtained. The product [2] precipitated upon cooling and was collected via filtration, washed with water and dried under reduced pressure (0.01 mbar, 50° C.) to yield [2] as colourless needles in 72% yield. The product was pure according to 1H NMR and directly subjected to the next step without further purification.
Quantity
15.117 g
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step Two
Quantity
11.29 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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